Lactotransferrin precursor
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FKCRRWQWRMKKLGAPSITCVRRAF |
Origin of Product |
United States |
Scientific Research Applications
2.1. Neonatal Health
Lactotransferrin has been extensively studied for its benefits in neonatal care, particularly in preterm infants. Clinical trials have shown that bovine lactoferrin significantly protects low-birth-weight infants from sepsis and necrotizing enterocolitis, demonstrating its safety and efficacy in vulnerable populations .
2.2. Neuroprotection
Recent studies indicate that lactotransferrin may serve as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's disease (AD). Research using transgenic mouse models has demonstrated that Lf enhances cognitive function and reduces amyloid-beta (Aβ) accumulation through modulation of amyloid precursor protein (APP) processing . Specifically, Lf promotes the expression of α-secretase, which is involved in non-amyloidogenic processing of APP, thereby potentially mitigating cognitive decline associated with AD .
2.3. Chronic Disease Management
Lactotransferrin has shown promise in managing chronic diseases, including:
- Diabetes : Studies suggest that Lf can induce insulin receptor phosphorylation, enhancing glucose metabolism .
- Cardiovascular Health : Lf-derived peptides have been identified as potential antihypertensive agents by inhibiting angiotensin-converting enzyme (ACE), thus lowering blood pressure .
- Cancer : Its immunomodulatory properties may aid in cancer treatment by enhancing immune responses against tumors .
Antiviral Properties
Lactotransferrin has garnered attention for its potential role in combating viral infections, including SARS-CoV-2. In vitro studies have shown that Lf can block viral attachment to host cells and enhance the interferon response, suggesting its utility in preventing COVID-19 infection . Furthermore, it has demonstrated effectiveness against various strains of the virus, including Delta and Omicron variants .
Agricultural and Nutritional Applications
Beyond clinical settings, lactotransferrin is utilized in agriculture and food technology:
- Animal Feed : Lf is incorporated into animal feed to enhance growth performance and immune function in livestock .
- Functional Foods : The production of recombinant human lactoferrin opens avenues for its incorporation into functional foods aimed at improving health outcomes .
Data Summary Table
6.1. Lactoferrin in Neonatal Care
A clinical trial involving preterm infants showed that administration of bovine lactoferrin resulted in a significant reduction in the incidence of sepsis compared to control groups, highlighting its protective role during critical early life stages .
6.2. Lactoferrin for Alzheimer's Disease
In a study with APP/PS1 transgenic mice, intranasal administration of lactoferrin improved cognitive functions and reduced Aβ levels by enhancing α-secretase activity, suggesting a novel therapeutic approach for AD management .
Chemical Reactions Analysis
Iron Binding
Lactoferrin's primary function involves binding and transferring iron ions . Each lobe of the lactoferrin structure can reversibly bind
in the presence of carbonate ions . The binding occurs at iron-binding sites located in the clefts between the N1 and N2, and C1 and C2 sub-structural domains of the N-lobe and C-lobe, respectively . Iron ions are covalently linked to lactoferrin through four amino acid residues: two tyrosine, one aspartate, and one histidine .
Reactions with Thiol Reagents and Disulfides
Lactoferrin contains 16 disulfide bonds, making its oxidative folding process of interest . Studies on reduced lactoferrin have shown unusual reactivity of certain cysteines toward thiol reagents .
Hyper-reactivity of Cysteines: Certain cysteines (specifically Cys668, Cys64, Cys512, and Cys424) exhibit significantly higher reactivity toward oxidized glutathione (GSSG) . The formation of mixed-disulfides with glutathione may represent an initial step in lactoferrin's folding in vivo .
Reactivity with DTNB: Experiments using 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB) have shown that only 27 out of 32 cysteine residues react with excess DTNB within 60 minutes, suggesting that some cysteines are buried within the protein's molten globule structure .
Mass Spectrometry Analysis: Mass spectrometry analysis after short incubation times with GSSG provides insights into the specific cysteines involved in GSSG interaction .
Glycosylation
Lactoferrin is a glycoprotein, and its glycosylation patterns vary depending on the source . The degree of glycosylation can affect the molecular weight of lactoferrin, which typically ranges between 76 and 80 kDa . Glycosylation may impact lactoferrin's biological activity .
Interactions with Other Molecules
Lactoferrin interacts with various molecules, including lactoferrin-binding protein B (LbpB) . LbpB preferentially binds to the holo form of lactoferrin (iron-loaded) over the apo form (iron-free) .
Antimicrobial Activity
Lactoferrin has antimicrobial properties, and its activity can be assessed using antimicrobial activity assays . The antimicrobial activity of lactoferrin samples decreases after heat treatment .
The table below shows the effect of Deer Lactoferrin (Lf) concentration on the lag time and generation time of different bacteria :
| Concentration | Escherichia coli ATCC 25922 | Staphylococcus aureus ATCC 25923 | Lactobacillus acidophilus ATCC 4356 |
|---|---|---|---|
| Lag Time (h) | Generation Time (min) | Lag Time (h) | |
| Deer Lf (g/L) | |||
| 0.125 | 3.00 ± 0.00 | *34.12 ± 0.01 c | 4.67 ± 0.33 |
| 0.25 | 3.33 ± 0.33 | *34.00 ± 0.07 d | 5.00 ± 0.00 |
| 0.5 | *4.33 ± 0.33 | *33.55 ± 0.02 e | 5.00 ± 0.00 h |
| 1 | *7.00 ± 0.00 a | *34.83 ± 0.10 f | 5.00 ± 0.00 i |
* = p < 0.05
Conformational Stability
Native mass spectrometry (nMS) can assess the conformational stability of lactoferrin . The nMS peak intensity of lactoferrin samples decreases after heat treatment, indicating changes in conformation .
Comparison with Similar Compounds
Key Functional Roles :
- Iron Homeostasis : Binds and transports iron, regulating cellular iron levels .
- Antimicrobial Activity : Disrupts microbial membranes and sequesters iron to inhibit pathogen growth .
- Immune Modulation : Enhances neutrophil activity and modulates inflammatory responses .
- Disease Associations : Implicated in Alzheimer’s disease (AD) amyloid pathology, cancer progression, and periodontal disease .
Comparison with Similar Compounds
Structural Comparison
LTF precursor shares structural homology with other transferrins, including serotransferrin (blood transferrin) and melanotransferrin. Key similarities and differences include:
- Conserved Iron-Binding Domains : All transferrins feature two iron-binding lobes, but LTF precursor has unique glycosylation sites and a cationic N-terminal region that enhances antimicrobial activity .
- Gene Structure : The LTF gene shares regulatory regions with myeloperoxidase, distinguishing it from other transferrin-encoding genes .
Functional Roles
Disease Associations
- Neurodegenerative Diseases : LTF precursor is upregulated in AD brains, colocalizing with amyloid plaques . In contrast, serotransferrin is primarily linked to systemic iron disorders .
- Cancer: LTF precursor downregulation drives metastasis in clear cell renal carcinoma , while albumin precursor correlates with poor prognosis in liver disease .
- Oral and Reproductive Health : Reduced LTF precursor levels in saliva are associated with periodontal disease , whereas its presence in semen modulates oxidative stress .
Expression Patterns
- This compound : Secreted in milk, saliva, tears, and seminal plasma .
- Serotransferrin : Predominantly expressed in the liver and circulating in blood .
- Cystatin S precursor : Found in saliva and seminal fluid .
Research Findings and Implications
Alzheimer’s Disease
LTF precursor interacts with β-amyloid precursor protein (APP), promoting amyloidogenic processing and β-amyloid accumulation.
Cancer Biology
In clear cell renal cell carcinoma (ccRCC), LTF precursor downregulation enhances epithelial-mesenchymal transition (EMT) and metastasis.
Periodontal Disease
Proteomic profiling reveals decreased LTF precursor levels in saliva of patients with aggressive periodontitis, suggesting its role as a biomarker for disease progression .
Comparative Data Table
Preparation Methods
Table 1. Summary of this compound Preparation Methods
| Method | Yield (mg/L) | Purity (%) | Processing Time | Scalability |
|---|---|---|---|---|
| Cation-Exchange Chromatography | 50–100 | >95 | 6–8 h | High |
| Ultrafiltration + Cation-Exchange | 80–120 | >95 | 8–10 h | Very High |
| Monolithic Column Chromatography | 70–110 | >98 | 4–6 h | High |
| Cross-Flow Microfiltration + Membrane | 60–100 | >97 | 6–8 h | Moderate–High |
| Electrodialysis | 40–70 | >90 | 8–12 h | Moderate |
| Magnetic Affinity Adsorbents | 30–60 | >98 | 2–4 h | Low–Moderate |
| Affinity Chromatography (Dye) | 40–80 | >95 | 5–7 h | Moderate |
Note: Data ranges are based on published research and may vary with source material and process optimization.
Following purification, this compound is characterized to confirm identity, purity, and bioactivity:
- SDS-PAGE : Confirms molecular mass (78–91 kDa, depending on glycosylation and species).
- UV–Vis Spectroscopy : Assesses iron saturation and total protein content.
- MALDI-TOF/MS : Determines precise molecular weight (typically 82–84 kDa for bovine lactotransferrin).
- Isoelectric Focusing (IEF) : Determines isoelectric point (pI 8.0–9.0 for native forms).
- Chromatographic Purity (SEC) : Assesses sample homogeneity.
Table 2. Key Analytical Techniques for this compound
| Technique | Purpose | Typical Result |
|---|---|---|
| SDS-PAGE | Molecular mass, purity | Single band at ~80 kDa |
| UV–Vis | Iron binding, concentration | A465/A280 ratio |
| MALDI-TOF/MS | Mass confirmation | 82–84 kDa peak |
| IEF | pI determination | pI 8.0–9.0 (native) |
| SEC | Purity assessment | Single major peak |
- Yield and Purity : Ultrafiltration combined with cation-exchange chromatography consistently delivers the highest yield and purity, making it the preferred method for large-scale production.
- Processing Time : Magnetic affinity adsorbents offer the fastest processing but are less scalable, making them suitable for small-scale or analytical applications.
- Cost and Scalability : Ion-exchange and ultrafiltration techniques are favored in industry due to scalability and cost-effectiveness, while affinity-based methods are more common in research settings.
Q & A
Q. What methodological approaches are recommended to study the iron-binding properties of lactotransferrin precursor (LTF) in vitro?
To investigate LTF’s iron-binding capacity, researchers should use spectrophotometric titration to monitor absorbance changes at 465 nm (indicative of iron-LTF complex formation) . Isothermal titration calorimetry (ITC) can quantify binding affinity (Kd) and stoichiometry. For structural insights, X-ray crystallography or NMR spectroscopy can resolve iron-coordination sites in LTF’s N-lobe and C-lobe domains . Ensure buffer systems mimic physiological pH (6.5–7.5) to avoid artifactual metal dissociation.
Q. How can this compound be isolated from biological fluids for functional studies?
LTF isolation typically involves cation-exchange chromatography (e.g., SP Sepharose) due to its high isoelectric point (pI ~8.7) . Pre-purification steps include centrifugation and ultrafiltration to remove caseins and lipids. Immunoaffinity chromatography using anti-LTF antibodies (e.g., 31267-1-AP or 68509-1-PBS) enhances specificity but requires validation against cross-reactive proteins like serotransferrin . Purity can be confirmed via SDS-PAGE (expected molecular weight: ~80 kDa under reducing conditions) .
Q. What experimental designs are optimal for characterizing LTF-derived bioactive peptides?
Enzymatic digestion (e.g., pepsin, trypsin) under controlled pH and temperature releases LTF-derived peptides . Reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS) identifies peptide sequences and post-translational modifications . Functional assays (e.g., antimicrobial disk diffusion, ACE inhibition for antihypertensive activity) should include negative controls (e.g., scrambled peptides) and dose-response curves to quantify bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported LTF expression levels across disease models?
Discrepancies (e.g., LTF downregulation in cardiac ischemia vs. upregulation in bacterial infection) may arise from tissue-specific regulation or experimental variables . To address this, perform meta-analysis of proteomic datasets (e.g., PRIDE Archive) using standardized normalization methods (e.g., label-free quantification with MaxQuant). Validate findings using orthogonal techniques like Western blot (WB) with antibodies validated for target species (e.g., 3D1G3 for human LTF) . Report experimental conditions (e.g., ischemia duration, bacterial strain) per NIH preclinical guidelines .
Q. What strategies mitigate interference from homologous proteins (e.g., serotransferrin) in LTF-specific assays?
Cross-reactivity is a key challenge in immunoassays. Use monoclonal antibodies (e.g., 68509-1-PBS) with epitopes mapped to LTF-specific regions (e.g., the N-terminal glycopeptide) . For mass spectrometry, employ parallel reaction monitoring (PRM) targeting unique LTF peptides (e.g., FKDSIAYLR from the iron-binding domain) . In functional studies, pre-absorb samples with serotransferrin antibodies to confirm LTF-specific effects .
Q. How should proteomic data from LTF knockout models be analyzed to identify compensatory mechanisms?
In LTF-deficient models (e.g., LTF−/− mice), use TMT or SILAC labeling for quantitative proteomics. Apply pathway enrichment analysis (e.g., DAVID, STRING) to detect upregulated proteins in related pathways (e.g., iron homeostasis, neutrophil degranulation) . Validate compensatory candidates (e.g., NGAL, hepcidin) via ELISA or qPCR , and correlate with phenotypic outcomes (e.g., microbial load, iron levels) .
Q. What statistical frameworks are appropriate for analyzing time-dependent LTF secretion in dynamic systems (e.g., neutrophil activation)?
Mixed-effects models can account for intra- and inter-sample variability in longitudinal studies . For high-resolution temporal data (e.g., LTF release during phagocytosis), functional principal component analysis (FPCA) identifies dominant secretion patterns. Pair with ANOVA to test group differences (e.g., healthy vs. immunocompromised subjects) .
Methodological Guidance
Q. How to validate antibody specificity for LTF in immunohistochemistry (IHC)?
- Pre-absorption control : Incubate antibody with excess recombinant LTF; signal loss confirms specificity .
- Knockout validation : Test antibody on LTF−/− tissue sections; absence of staining indicates no cross-reactivity .
- Multiplex staining : Co-localize LTF with markers like CD15 (neutrophils) to confirm cellular context .
Q. What criteria should guide the selection of enzymatic digestion protocols for LTF peptide release?
- Protease specificity : Pepsin (pH 2.0) targets hydrophobic residues, while trypsin (pH 8.0) cleaves lysine/arginine .
- Digestion time : Optimize via time-course MALDI-TOF to prevent over-digestion .
- Bioactivity correlation : Screen digest fragments in functional assays to link specific peptides to observed effects .
Q. How to design a robust study investigating LTF’s role in immunomodulation?
- In vitro : Use primary neutrophils/macrophages ± LTF supplementation; measure cytokine secretion (e.g., IL-8, TNF-α) via multiplex ELISA .
- In vivo : Employ LPS-challenged models with LTF knockout vs. wild-type; assess bacterial clearance and histopathology .
- Data integration : Combine transcriptomics (RNA-seq) and proteomics to map LTF’s regulatory networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
